molecular formula C20H20N6O B2534235 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380067-82-1

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2534235
CAS No.: 2380067-82-1
M. Wt: 360.421
InChI Key: VYUKKVABBPYHMH-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperidine ring, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reaction: The benzoxazole and piperidine intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

    Pyridopyrimidine Core Formation: The final step involves the cyclization of the coupled intermediate to form the pyridopyrimidine core, typically under reflux conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industry: The compound is explored for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine: This compound is unique due to its specific combination of benzoxazole, piperidine, and pyridopyrimidine rings.

    This compound: Similar compounds include other nitrogen-containing heterocyclic compounds with different ring structures or substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-2-4-18-16(3-1)25-20(27-18)26-9-6-14(7-10-26)11-22-19-15-5-8-21-12-17(15)23-13-24-19/h1-5,8,12-14H,6-7,9-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUKKVABBPYHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=CN=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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